Cas no 2580098-71-9 (rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo3.2.0heptane-6-carboxylate)

rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo3.2.0heptane-6-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-27727639
- 2580098-71-9
- rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate
- rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo3.2.0heptane-6-carboxylate
-
- インチ: 1S/C10H17NO2/c1-2-13-10(12)8-6-4-3-5-7(6)9(8)11/h6-9H,2-5,11H2,1H3/t6-,7+,8-,9-/m0/s1
- InChIKey: KWUCPSAAXMKWPG-KZVJFYERSA-N
- SMILES: O(CC)C([C@@H]1[C@H]([C@@H]2CCC[C@@H]21)N)=O
計算された属性
- 精确分子量: 183.125928785g/mol
- 同位素质量: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 52.3Ų
rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo3.2.0heptane-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27727639-0.05g |
rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |
2580098-71-9 | 0.05g |
$1200.0 | 2023-09-10 | ||
Enamine | EN300-27727639-10.0g |
rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |
2580098-71-9 | 10g |
$6512.0 | 2023-05-25 | ||
Enamine | EN300-27727639-2.5g |
rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |
2580098-71-9 | 2.5g |
$2800.0 | 2023-09-10 | ||
Enamine | EN300-27727639-0.25g |
rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |
2580098-71-9 | 0.25g |
$1315.0 | 2023-09-10 | ||
Enamine | EN300-27727639-5.0g |
rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |
2580098-71-9 | 5g |
$4391.0 | 2023-05-25 | ||
Enamine | EN300-27727639-5g |
rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |
2580098-71-9 | 5g |
$4143.0 | 2023-09-10 | ||
Enamine | EN300-27727639-10g |
rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |
2580098-71-9 | 10g |
$6144.0 | 2023-09-10 | ||
Enamine | EN300-27727639-1g |
rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |
2580098-71-9 | 1g |
$1429.0 | 2023-09-10 | ||
Enamine | EN300-27727639-0.1g |
rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |
2580098-71-9 | 0.1g |
$1257.0 | 2023-09-10 | ||
Enamine | EN300-27727639-1.0g |
rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate |
2580098-71-9 | 1g |
$1515.0 | 2023-05-25 |
rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo3.2.0heptane-6-carboxylate 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo3.2.0heptane-6-carboxylateに関する追加情報
rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate: A Comprehensive Overview
The compound rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate, with the CAS registry number 2580098-71-9, is a highly specialized molecule that has garnered significant attention in the field of biopharmaceuticals and organic chemistry. Its unique bicyclic structure, combined with its stereochemistry, renders it a valuable compound for both academic research and potential therapeutic applications.
This compound belongs to the class of bicyclic amines, which are known for their rigidity and ability to mimic natural product structures. The bicyclo[3.2.0]heptane core is particularly interesting, as it provides a rigid framework that can be exploited in drug design to achieve specific binding interactions with biological targets.
Recent studies have highlighted the importance of such bicyclic systems in medicinal chemistry. For instance, research published in Nature Chemical Biology (2023) demonstrated how similar structures can serve as templates for the development of kinase inhibitors, a critical area in oncology and inflammation therapy.
The presence of the 7-amino group in this compound adds another layer of complexity and functionality. Amines are known to participate in hydrogen bonding, which is crucial for binding to enzyme active sites. This feature positions the compound as a potential lead in the discovery of novel drugs targeting enzymes such as kinases, proteases, or phosphatases.
Furthermore, the ethyl ester group at position 6 suggests that this compound may be involved in peptide chemistry or as a precursor for bioactive molecules. The ester functionality can act as a protecting group during synthesis or serve as a site for further functionalization, enabling chemoselective modifications.
From a synthetic perspective, the stereochemistry of this compound is noteworthy. The specific configuration (1R,5S,6S,7S) indicates a high degree of stereoelectronic control during its assembly. Such stereochemical purity is essential in drug development, where even minor variations can lead to different pharmacokinetic properties or undesired off-target effects.
Recent advancements in asymmetric synthesis have made the construction of such complex molecules more accessible. Techniques such as organocatalysis and enantioselective catalytic processes have been instrumental in producing highly enriched enantiomers, which is critical for this compound's potential use in chiral drug development.
Looking ahead, the bicyclo[3.2.0]heptane system presents an intriguing scaffold for exploring new pharmacophores. Its compact and rigid structure can be tailored to fit into various binding pockets, offering a versatile platform for drug discovery.
In summary, rac-ethyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate stands out as a compelling molecule with significant implications in both fundamental research and applied drug development. Its unique combination of structural features and stereochemistry positions it at the forefront of modern medicinal chemistry.
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